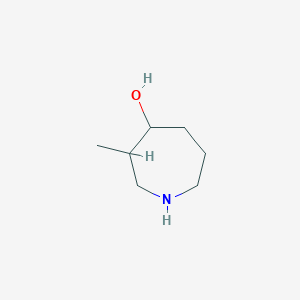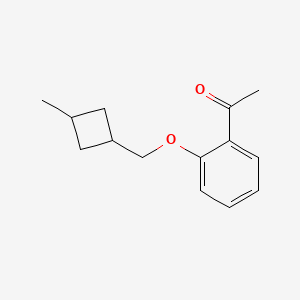
(R)-1-(tert-Butoxycarbonyl)-2-oxopiperidine-4-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(tert-Butoxycarbonyl)-2-oxopiperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl group, which is commonly used as a protecting group in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(tert-Butoxycarbonyl)-2-oxopiperidine-4-carboxylic acid typically involves the introduction of the tert-butoxycarbonyl group into a piperidine derivative. One common method involves the use of tert-butyl chloroformate as the tert-butoxycarbonylating agent. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of ®-1-(tert-Butoxycarbonyl)-2-oxopiperidine-4-carboxylic acid can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for continuous production, which is more efficient and sustainable compared to batch processes .
Análisis De Reacciones Químicas
Types of Reactions
®-1-(tert-Butoxycarbonyl)-2-oxopiperidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions are common, where the tert-butoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like hydrochloric acid or trifluoroacetic acid can be used to remove the tert-butoxycarbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, ®-1-(tert-Butoxycarbonyl)-2-oxopiperidine-4-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its tert-butoxycarbonyl group serves as a protecting group for amines, allowing for selective reactions to occur at other functional groups .
Biology and Medicine
In medicinal chemistry, this compound is used in the synthesis of pharmaceutical agents. The tert-butoxycarbonyl group can be removed under mild conditions, making it useful for the protection of sensitive functional groups during multi-step synthesis .
Industry
In the materials science industry, ®-1-(tert-Butoxycarbonyl)-2-oxopiperidine-4-carboxylic acid is used in the production of polymers and other advanced materials. Its unique chemical properties allow for the creation of materials with specific characteristics .
Mecanismo De Acción
The mechanism of action of ®-1-(tert-Butoxycarbonyl)-2-oxopiperidine-4-carboxylic acid involves its role as a protecting group. The tert-butoxycarbonyl group can be introduced into a molecule to protect amine groups from unwanted reactions. This protection is achieved through the formation of a stable carbamate linkage. The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amine group for further reactions .
Comparación Con Compuestos Similares
Similar Compounds
- N-tert-Butoxycarbonyl-2-oxopiperidine-4-carboxylic acid
- tert-Butoxycarbonyl-2-oxopiperidine-4-carboxylic acid
Uniqueness
®-1-(tert-Butoxycarbonyl)-2-oxopiperidine-4-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of the tert-butoxycarbonyl group provides a versatile protecting group that can be easily introduced and removed, making it valuable in synthetic chemistry .
Propiedades
Fórmula molecular |
C11H17NO5 |
|---|---|
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
(4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperidine-4-carboxylic acid |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-4-7(9(14)15)6-8(12)13/h7H,4-6H2,1-3H3,(H,14,15)/t7-/m1/s1 |
Clave InChI |
AFIJIYFXDXHROA-SSDOTTSWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@H](CC1=O)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 6-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13013117.png)




![tert-butyl N-[(8R)-6-azaspiro[3.4]octan-8-yl]carbamate](/img/structure/B13013136.png)


![N-Methyl-1-(8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnolin-3-yl)methanamine](/img/structure/B13013151.png)
![2-Benzylhexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2'-[1,3]dioxolane]](/img/structure/B13013159.png)


![(R)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13013198.png)

